molecular formula C21H20O6 B2442140 (Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate CAS No. 881042-71-3

(Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate

Cat. No.: B2442140
CAS No.: 881042-71-3
M. Wt: 368.385
InChI Key: ZJBHPNFVZBMJCW-ODLFYWEKSA-N
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Description

(Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate is a useful research compound. Its molecular formula is C21H20O6 and its molecular weight is 368.385. The purity is usually 95%.
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Biological Activity

(Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate is a complex organic compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This compound belongs to the class of methanesulfonates and features a benzofuran derivative, which suggests diverse biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C21H20O6C_{21}H_{20}O_{6}, with a molecular weight of 368.4 g/mol. The compound's structure includes significant functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H20O6
Molecular Weight368.4 g/mol
CAS Number890010-61-4

The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets, including enzymes and receptors. Compounds with similar structures have been shown to exhibit anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. The interaction with acetylcholinesterase can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Anticholinesterase Activity

Research indicates that derivatives of benzofuran, similar to this compound, have demonstrated significant anticholinesterase activity. In a study involving synthesized compounds, one derivative exhibited an IC50 value of 10 nM, indicating potent inhibition of acetylcholinesterase . This suggests that our compound may also possess similar inhibitory effects.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines are essential for assessing the therapeutic potential of this compound. For example, compounds structurally related to this compound have shown promising results in inhibiting the growth of human breast cancer cells (MCF7). The IC50 values obtained from such studies help in determining the concentration required for 50% inhibition of cell growth, which is crucial for evaluating efficacy .

Case Studies and Research Findings

  • Anticancer Activity : A study explored the cytotoxic effects of benzofuran derivatives on MCF7 cells, revealing that modifications to the benzofuran core significantly impacted their anticancer potency. The findings indicated that certain structural features enhance cytotoxicity and selectivity towards cancer cells .
  • Inhibition Studies : In another investigation, compounds with similar structural motifs were tested for their ability to inhibit specific kinases involved in cancer progression, such as c-Src. The results highlighted that the presence of particular functional groups could enhance binding affinity to these targets, suggesting a potential mechanism for anticancer activity .

Properties

IUPAC Name

methyl 2-[2-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-4-25-15-9-10-16-18(12-15)27-19(20(16)22)11-14-7-5-6-8-17(14)26-13(2)21(23)24-3/h5-13H,4H2,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBHPNFVZBMJCW-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC(C)C(=O)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC(C)C(=O)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.